

synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

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Compound of Interest

Compound Name: 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

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An In-depth Technical Guide to the Synthesis of **3-Chloro-2,2-bis(chloromethyl)propan-1-ol**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of **3-Chloro-2,2-bis(chloromethyl)propan-1-ol**, a pivotal polyfunctional intermediate in advanced organic synthesis. Commonly known as pentaerythritol trichlorohydrin, this compound serves as a versatile building block for a variety of complex molecules. This document delineates the predominant synthetic methodology, rooted in the selective chlorination of pentaerythritol. It offers an in-depth exploration of the reaction mechanism, a detailed, field-tested experimental protocol, and a critical analysis of the process variables that govern reaction outcome and product purity. The guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for the preparation of this key synthetic intermediate.

Introduction and Strategic Importance

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, with the chemical formula $C_5H_9Cl_3O$, is a structurally unique polychlorinated alcohol.^{[1][2]} Its neopentyl core, substituted with three chloro groups and one primary hydroxyl group, offers distinct reactive sites for sequential chemical modifications. This structural motif makes it a valuable precursor in the synthesis of

polymers, crown ethers, and other specialized chemical entities.[3] The primary challenge in its synthesis lies in achieving the selective replacement of three of the four hydroxyl groups of its parent molecule, pentaerythritol, while preserving the fourth. This guide focuses on the most established and reliable method to achieve this transformation: the reaction of pentaerythritol with thionyl chloride in the presence of a tertiary amine base.

Table 1: Physicochemical Properties of Key Compounds

Compound Name	IUPAC Name	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
Pentaerythritol	2,2-Bis(hydroxymethyl)propane-1,3-diol	C ₅ H ₁₂ O ₄	136.15	260.5	276 (at 30 mmHg)
Product: Pentaerythritol Trichlorohydrin	3-Chloro-2,2-bis(chloromethyl)propan-1-ol	C ₅ H ₉ Cl ₃ O	191.48	63-65	125-130 (at 10-12 mmHg)
Byproduct: Pentaerythritol Tetrachloride	1,3-Dichloro-2,2-bis(chloromethyl)propane	C ₅ H ₈ Cl ₄	209.93	95-96	95-120 (at 10-12 mmHg)

Data sourced from Organic Syntheses[3] and Wikipedia[4].

The Core Synthesis: Selective Chlorination of Pentaerythritol

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. While several chlorinating agents exist, thionyl chloride (SOCl₂) is particularly well-suited for this synthesis due to its reactivity and the convenient nature of its byproducts.[5] The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate, which then collapses to form the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

Mechanistic Considerations and the Role of Pyridine

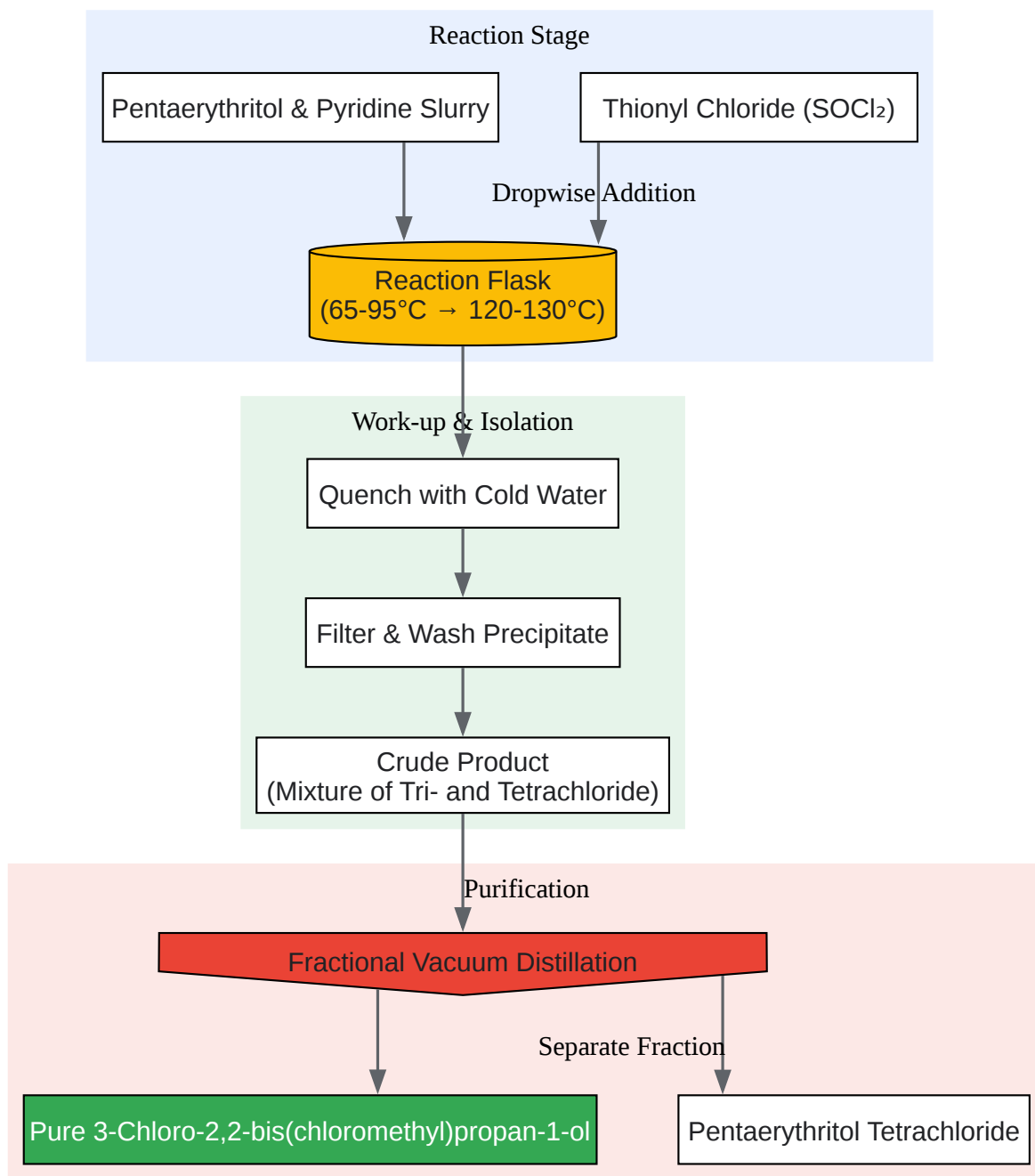
The direct reaction of pentaerythritol with thionyl chloride alone is sluggish and unselective. The inclusion of a tertiary amine, such as pyridine, is critical for two primary reasons:

- **Acid Scavenger:** The reaction generates one equivalent of HCl for every hydroxyl group that is chlorinated. Pyridine, a mild base, neutralizes this HCl, preventing it from catalyzing undesirable side reactions and driving the equilibrium towards the products.
- **Nucleophilic Catalyst:** Pyridine reacts with thionyl chloride to form a highly reactive electrophilic intermediate, N-thionylpyridinium chloride. This intermediate is more susceptible to nucleophilic attack by the alcohol's hydroxyl group than thionyl chloride itself, thereby accelerating the rate of the initial ester formation.

The primary challenge is controlling the stoichiometry to favor the formation of the trichlorinated product over the fully substituted pentaerythritol tetrachloride. This is managed by carefully controlling the molar ratios of the reactants.

Experimental Workflow Diagram

The overall process, from starting materials to the purified product, can be visualized as a multi-stage workflow.



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Caption: Workflow for the synthesis and purification of pentaerythritol trichlorohydrin.

Detailed Experimental Protocol

This protocol is adapted from the robust and peer-verified procedure published in Organic Syntheses.[3]

Safety Precaution: This procedure involves corrosive and toxic chemicals. Thionyl chloride reacts violently with water and releases toxic gases (SO_2 and HCl). Pyridine is flammable and toxic. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Equipment

- Pentaerythritol (3.06 mol, 417 g)
- Pyridine (9.24 mol, 730 g)
- Thionyl chloride (9.53 mol, 1.134 kg)
- 5-L four-necked, round-bottomed flask
- Mechanical stirrer
- Addition funnel
- Thermometer adapter and thermometer
- Condenser with a drying tube (e.g., Drierite)
- Heating mantle
- Apparatus for vacuum filtration
- Apparatus for fractional vacuum distillation (e.g., Vigreux column)

Reaction Procedure

- **Setup:** Charge the 5-L flask with pentaerythritol (417 g) and pyridine (730 g). Equip the flask with a mechanical stirrer, thermometer, condenser (topped with a drying tube), and an

addition funnel containing thionyl chloride (1.134 kg).[3]

- Thionyl Chloride Addition: Begin vigorous stirring of the pentaerythritol-pyridine slurry. Add the thionyl chloride dropwise from the addition funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature between 65-95°C. This addition typically takes 4-5 hours.[3]
 - Causality Insight: Maintaining this temperature range is crucial. If the temperature is too low, the reaction is impractically slow. If it is too high, the risk of forming the undesired tetrachloride byproduct increases, and the reaction can become difficult to control.
- Reaction Completion: Once the addition is complete, replace the cooling bath (if used) with a heating mantle. Heat the orange-yellow reaction mixture to 120-130°C. Maintain this temperature until the evolution of sulfur dioxide gas ceases. The cessation of gas evolution indicates that the reaction is complete. The mixture will darken to a brown color during this phase.[3]
- Product Precipitation (Work-up): Cool the flask slightly and, with stirring, carefully add 2 L of cold water. The addition of water quenches any remaining reactive species and precipitates the water-insoluble chlorinated products while dissolving the pyridine hydrochloride salt.
- Isolation of Crude Product: Collect the precipitated brown-yellow solid by vacuum filtration. Wash the solid thoroughly with 2-3 L of water to remove any remaining water-soluble impurities. Dry the crude product. The yield of crude material is approximately 461 g.[3]
 - Analytical Note: At this stage, the crude product is a mixture, primarily composed of the desired **3-Chloro-2,2-bis(chloromethyl)propan-1-ol** and the byproduct pentaerythritol tetrachloride, typically in a ratio of about 2.8:1.[3]

Purification by Fractional Vacuum Distillation

Separation of the desired trichlorohydrin from the tetrachloride byproduct is effectively achieved by fractional distillation under reduced pressure.

- Setup: Assemble a fractional distillation apparatus using a Vigreux column. It is advisable to heat the column with heating tape to approximately 100°C to prevent the distillate from solidifying in the column.[3]

- Distillation: Apply a vacuum (10-12 mmHg).
 - The first fraction, collected between 95-120°C, is primarily pentaerythritol tetrachloride.[3]
 - The second fraction, the desired product, is collected between 125-130°C. This is **3-Chloro-2,2-bis(chloromethyl)propan-1-ol**. [3]
- Final Product: The collected product is a solid at room temperature. It can be further purified by recrystallization from cyclohexane to yield fine, white needles with a melting point of 63-65°C.[3] The typical yield of the purified trichlorohydrin is around 57%.[3]

Table 2: Summary of Reaction Parameters and Yields

Parameter	Value	Rationale / Comment
Molar Ratio (Pentaerythritol:Pyridine:SOCl ₂)	1 : 3.02 : 3.11	A slight excess of chlorinating agent and base is used to drive the reaction towards trisubstitution.
Addition Temperature	65-95°C	Balances reaction rate with control over exothermicity and selectivity.[3]
Final Reaction Temperature	120-130°C	Ensures the reaction proceeds to completion.[3]
Crude Product Composition (Tri- : Tetra-chloro)	~2.8 : 1	Highlights the primary challenge of selectivity in this reaction.[3]
Purified Yield	~57%	Reflects the yield of the isolated trichlorohydrin after purification.[3]
Purification Method	Fractional Vacuum Distillation	Essential for separating products with close boiling points.[3]

Alternative Synthetic Approaches

While the thionyl chloride method is well-documented, other methods have been developed, primarily for industrial-scale production. One notable alternative involves the use of gaseous hydrogen chloride.

- **Hydrogen Chloride/Acetic Acid Method:** This process involves reacting pentaerythritol with gaseous hydrogen chloride at elevated temperatures (120-175°C) in the presence of an acetyl compound like acetic acid or acetic anhydride.[6] The reaction proceeds through pentaerythritol acetate chloride intermediates, which are then hydrolyzed to yield the final pentaerythritol chlorides.[6] This method can achieve high overall yields of mixed chlorides (up to 98%), but like the thionyl chloride method, it produces a mixture that requires separation.[6]

Characterization and Quality Control

Confirming the identity and purity of the final product is essential.

- **Nuclear Magnetic Resonance (^1H NMR):** This is a powerful tool for structural confirmation. For **3-Chloro-2,2-bis(chloromethyl)propan-1-ol**, the ^1H NMR spectrum (in CDCl_3) shows distinct signals: a broad singlet around δ 2.0 ppm for the hydroxyl proton (1H), a sharp singlet at δ 3.66 ppm for the six protons of the two $-\text{CH}_2\text{Cl}$ groups attached to the quaternary carbon, and a singlet at δ 3.75 ppm for the two protons of the $-\text{CH}_2\text{OH}$ group.[3]
- **Gas Chromatography (GC):** GC is invaluable for assessing the purity of the final product and for determining the ratio of trichlorohydrin to tetrachloride in the crude mixture. The two compounds have different retention times, allowing for their quantification.[3]

Conclusion

The synthesis of **3-Chloro-2,2-bis(chloromethyl)propan-1-ol** via the selective chlorination of pentaerythritol with thionyl chloride is a well-established and reproducible method. The success of the synthesis hinges on careful control of reaction temperature and stoichiometry to maximize the yield of the desired trichlorinated product. While the formation of the tetrachloride byproduct is inherent to this approach, efficient purification via fractional vacuum distillation allows for the isolation of the target compound in high purity. This guide provides the necessary theoretical understanding and practical details for researchers to successfully implement this synthesis in a laboratory setting.

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